(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine
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Overview
Description
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is an organic compound with the molecular formula C9H17N. It is a derivative of amine, characterized by the presence of a butynyl group and a methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine typically involves the reaction of 2-methyl-3-butyn-2-ol with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines.
Scientific Research Applications
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the butynyl group allows for unique interactions with biological molecules, potentially leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-amine: A structurally similar compound with a butynyl group and an amine group.
1,1-Dimethylpropargylamine: Another related compound with a similar backbone structure.
Uniqueness
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is unique due to the presence of both a butynyl group and a methylpropyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)but-3-yn-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6-9(4,5)10-7-8(2)3/h1,8,10H,7H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJWZTVPRSPZCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-13-6 |
Source
|
Record name | (2-methylbut-3-yn-2-yl)(2-methylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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